N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide
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Overview
Description
1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.
5-methoxy-N-ethyltryptamine: Shares the methoxy and indole moieties.
Uniqueness
1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H18N6O |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C13H18N6O/c1-20-9-2-3-11-10(6-9)8(7-18-11)4-5-17-13(16)19-12(14)15/h2-3,6-7,18H,4-5H2,1H3,(H6,14,15,16,17,19) |
InChI Key |
XSLFITOXORFPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN=C(N)N=C(N)N |
Origin of Product |
United States |
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